molecular formula C10H13NO2 B3250360 [4-(2-aminoethyl)phenyl] Acetate CAS No. 20284-85-9

[4-(2-aminoethyl)phenyl] Acetate

Cat. No. B3250360
CAS RN: 20284-85-9
M. Wt: 179.22 g/mol
InChI Key: YEDCMOSAUDXHDX-UHFFFAOYSA-N
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Description

“[4-(2-aminoethyl)phenyl] Acetate”, also known as fenethylline, is a synthetic psychostimulant drug that was first developed in the 1960s. It is a prodrug of amphetamine and theophylline, which means that it is metabolized in the body to produce these two compounds. The molecular formula is C8H11NO .


Synthesis Analysis

Fenethylline has been used as a prescription drug for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy, but it is also commonly abused as a recreational drug due to its stimulant effects. Phenyl acetate can be produced by reacting phenol with acetic anhydride or acetyl chloride .


Molecular Structure Analysis

The molecular weight of “[4-(2-aminoethyl)phenyl] Acetate” is 137.1790 . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Phenyl acetate can be separated into phenol and an acetate salt, via saponification: heating the phenyl acetate with a strong base, such as sodium hydroxide, will produce phenol and an acetate salt .

Scientific Research Applications

  • Lithium Ion Battery Performance Improvement

    • Phenyl acetate derivatives, such as 4-fluorophenyl acetate, have been studied for their potential to improve lithium ion battery performance. These compounds, when used as additives in electrolytes, can enhance the stability and cyclic stability of the battery. For instance, the addition of 4-fluorophenyl acetate results in a more protective solid electrolyte interphase, leading to higher capacity retention in lithium ion batteries compared to phenyl acetate (Li et al., 2014).
  • Binding Studies with Human Serum Albumin

    • Derivatives of phenyl acetate, like 4-[(1Z)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, have been researched for their interaction with human serum albumin (HSA). These studies are significant for understanding the pharmacokinetic mechanisms of drugs. Techniques such as fluorescence spectroscopy and molecular modeling have been used to explore the binding dynamics and induced structural changes in HSA (Karthikeyan et al., 2016).
  • Synthesis of Novel Compounds and Fluorescence Studies

    • Research has been conducted on synthesizing novel p-hydroxycinnamic acid amides, which include phenyl acetate derivatives. These compounds have been analyzed for their interaction with bovine serum albumin (BSA), using fluorescence and UV–vis spectral studies. Such research is essential for understanding the interactions of these compounds with proteins and their potential applications (Meng et al., 2012).
  • Green Chemistry in Organic Synthesis

    • The Suzuki coupling reaction, a vital process in organic synthesis, has been explored using ethyl (4-phenylphenyl)acetate. This compound shows potential as a precursor for nonsteroidal anti-inflammatory drugs, and its synthesis aligns with green chemistry principles, emphasizing environmentally friendly methods in medicinal chemistry research (Costa et al., 2012).
  • Exploring Chemical Reactivities and Kinetics

    • Studies on the aminolysis of phenyl acetates provide insights into the chemical reactivities and kinetics of organic molecules. This research is crucial for understanding reaction mechanisms in organic chemistry, which can be applied in various fields including pharmaceuticals and materials science (Galabov et al., 2008).

properties

IUPAC Name

[4-(2-aminoethyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)13-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDCMOSAUDXHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-aminoethyl)phenyl] Acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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